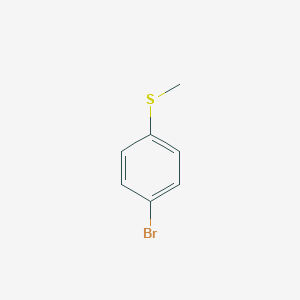

4-Bromothioanisole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-4-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUYZNNBXLMFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146209 | |

| Record name | 4-Bromothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-95-0 | |

| Record name | 4-Bromothioanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromothioanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromothioanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromophenyl methyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromothioanisole (CAS Number: 104-95-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromothioanisole, also known as 4-bromophenyl methyl sulfide, is a versatile organosulfur compound that serves as a crucial building block in organic synthesis. Its unique structure, featuring a bromine atom and a methylthio group on a benzene (B151609) ring, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive overview of its chemical and physical properties, safety information, key synthetic applications with detailed experimental protocols, and its relevance in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a beige solid with a characteristic strong odor. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 104-95-0 | [1] |

| Molecular Formula | C₇H₇BrS | [2] |

| Molecular Weight | 203.10 g/mol | [2] |

| Appearance | Beige solid | [3][4] |

| Odor | Stench | [3][4] |

| Melting Point | 35 - 40 °C (95 - 104 °F) | [2] |

| Boiling Point | 128 - 130 °C at 10 mmHg | [2] |

| Flash Point | > 110 °C (> 230 °F) | [3] |

| Solubility | Insoluble in water | |

| Synonyms | 4-Bromophenyl methyl sulfide, p-Bromothioanisole, 1-Bromo-4-(methylthio)benzene | [1] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Experimental Protocols

This compound is a key substrate in a variety of important organic reactions. Below are detailed experimental protocols for its synthesis and its application in several common transformations.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of thioanisole (B89551).

Reaction:

Experimental Protocol:

-

Materials: Thioanisole, Bromine, Iron(III) bromide (FeBr₃) or Iron powder, Dichloromethane (B109758) (CH₂Cl₂), Sodium thiosulfate (B1220275) solution, Sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thioanisole in dichloromethane.

-

Add a catalytic amount of iron(III) bromide or iron powder to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise to the reaction mixture with constant stirring.

-

After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to remove excess bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to synthesize biaryl compounds.

Representative Experimental Protocol (coupling with 4-methoxyphenylboronic acid):

-

Materials: this compound, 4-Methoxyphenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), Toluene, Ethanol, Water.

-

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Heat the reaction mixture to reflux (e.g., 90 °C) and stir for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Heck Olefination

The Heck reaction is another powerful palladium-catalyzed cross-coupling reaction where this compound can be coupled with an alkene, such as styrene (B11656), to form a substituted alkene.[2]

Representative Experimental Protocol:

-

Materials: this compound, Styrene, Palladium(II) acetate [Pd(OAc)₂], Triphenylphosphine (B44618) (PPh₃), Triethylamine (B128534) (Et₃N), N,N-Dimethylformamide (DMF).

-

Procedure:

-

In a sealed tube, combine this compound (1.0 eq), styrene (1.5 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Add anhydrous N,N-dimethylformamide and triethylamine (2.0 eq).

-

Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the desired stilbene (B7821643) derivative.

-

Role in Drug Development and Medicinal Chemistry

The 4-(methylthio)phenyl moiety present in this compound is a recurring structural motif in various biologically active compounds. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions with biological targets, and the methyl group can be a site for metabolic oxidation, potentially influencing the pharmacokinetic profile of a drug candidate.

While direct applications of this compound as a therapeutic agent are not documented, its utility as a synthetic intermediate is significant. The cross-coupling reactions described above allow for the facile introduction of the 4-(methylthio)phenyl group into more complex molecular scaffolds. For instance, thiophene (B33073) and its derivatives, which can be synthesized using precursors derived from this compound, are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6]

Furthermore, p-(Methylthio)phenylacetonitrile, a related compound, has been identified as a synthetic analgesic with anti-inflammatory and antipyretic properties, acting as a cyclooxygenase-2 (COX-2) inhibitor.[7] This suggests that the 4-(methylthio)phenyl scaffold can be a valuable component in the design of new therapeutic agents.

The following diagram illustrates the role of this compound as a versatile starting material for the synthesis of various classes of compounds, some of which possess potential biological activities.

Conclusion

This compound (CAS: 104-95-0) is a commercially available and highly valuable reagent in organic synthesis. Its ability to participate in a range of cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, makes it an indispensable tool for the construction of complex organic molecules. For researchers and professionals in drug development, this compound provides a gateway to a diverse array of compounds bearing the 4-(methylthio)phenyl moiety, a scaffold with demonstrated potential in medicinal chemistry. A thorough understanding of its properties, safe handling procedures, and synthetic applications is crucial for leveraging its full potential in the laboratory and in the pursuit of novel therapeutic agents.

References

- 1. This compound | C7H7BrS | CID 66037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cognizancejournal.com [cognizancejournal.com]

- 7. p-(Methylthio)phenylacetonitrile | 38746-92-8 | FM152422 [biosynth.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 4-Bromothioanisole

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 104-95-0). The information is curated for professionals in research and development, offering quantitative data, standard experimental methodologies, and a logical workflow for compound characterization.

Core Physical and Chemical Properties

This compound, also known as 1-bromo-4-(methylthio)benzene or 4-bromophenyl methyl sulfide, is an important reagent and building block in organic synthesis.[1] Its utility in reactions such as Heck olefination to produce stilbenes highlights its relevance in the development of novel chemical entities.[2][3] A precise understanding of its physical properties is crucial for its handling, reaction optimization, and safety.

General Properties

The compound typically appears as a white to beige or light yellow solid, often described as a low melting crystalline mass, crystalline powder, or chunks.[3][4][5][6] It is noted to have a characteristic stench and can be sensitive to air.[3][5] For storage, an inert atmosphere at refrigerated temperatures (2-8°C) is recommended.[3][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound based on available literature data.

| Physical Property | Value | Citations |

| Molecular Formula | C₇H₇BrS | [4][7][8] |

| Molecular Weight | 203.10 g/mol | [7][8][9] |

| Melting Point | 36 - 40 °C | [2][3][4][9] |

| Boiling Point | 128-130 °C at 10 mmHg 250 °C (at atmospheric pressure) | [2][3][4] |

| Density (estimate) | 1.5027 g/cm³ | [3][4][5] |

| Refractive Index (n_D) | 1.624 | [4] |

| Vapor Pressure | 0.0537 mmHg at 25°C | [4] |

| Flash Point | >110 °C (>230 °F) | [2][4][5] |

| CAS Number | 104-95-0 | [4][7] |

| InChI Key | YEUYZNNBXLMFCW-UHFFFAOYSA-N | [3][7][10] |

| SMILES | CSc1ccc(Br)cc1 | [2][7][9] |

Experimental Protocols for Property Determination

Melting Point Determination

The melting point of a crystalline solid like this compound is a sharp indicator of purity.

-

Methodology: Capillary Method (Thiele Tube or Digital Apparatus)

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with mineral oil) or inserted into the heating block of a digital melting point apparatus.

-

Heating: The sample is heated rapidly to about 15-20°C below the expected melting point (38-40°C). The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A narrow range (e.g., < 1°C) indicates high purity.

-

Boiling Point Determination

Boiling point is a critical property for purification by distillation and for assessing volatility. As this compound's boiling point is often reported under reduced pressure, vacuum distillation is the standard method.

-

Methodology: Vacuum Distillation

-

Apparatus Setup: A distillation apparatus (including a boiling flask, distillation head with a thermometer, condenser, and receiving flask) is assembled. It is crucial to ensure all glass joints are properly sealed for vacuum. The system is connected to a vacuum pump via a manometer to monitor the pressure.

-

Sample and Boiling Chips: The this compound sample is placed in the boiling flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Procedure: The system is evacuated to the desired pressure (e.g., 10 mmHg). The heating mantle is then turned on, and the temperature is gradually increased.

-

Measurement: The boiling point is the temperature at which the liquid boils and a stable ring of condensate is observed on the thermometer bulb. This temperature is recorded along with the corresponding pressure.[2][3][4]

-

Spectroscopic and Purity Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Spectral data for this compound is available in public databases.[10][11]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within the molecule. The spectrum for this compound can be confirmed against reference data.[6][7]

-

Mass Spectrometry (MS): MS provides information on the mass-to-charge ratio, confirming the molecular weight of the compound.[7]

-

Gas Chromatography (GC): GC is a primary method for assessing the purity of volatile and thermally stable compounds like this compound. Assays often report purity levels of 97% or higher.[2][6]

Visualization of Experimental Workflow

The following diagram illustrates a standard logical workflow for the characterization of a chemical compound such as this compound in a research setting.

Caption: Logical workflow for the physical and structural characterization of this compound.

References

- 1. molecularinfo.com [molecularinfo.com]

- 2. This compound 97 104-95-0 [sigmaaldrich.com]

- 3. This compound | 104-95-0 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 104-95-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound | C7H7BrS | CID 66037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 9. This compound [stenutz.eu]

- 10. This compound(104-95-0) 1H NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to 4-Bromothioanisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Bromothioanisole, a versatile reagent in organic synthesis. It covers its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and key reactions.

Chemical Identity and Structure

This compound, also known as 4-bromophenyl methyl sulfide, is an organobromine compound with the chemical formula C₇H₇BrS.[1][2] Its structure features a benzene (B151609) ring substituted with a bromine atom and a methylthio group at the para position. This substitution pattern makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[3][4]

-

IUPAC Name : 1-bromo-4-(methylthio)benzene[2]

-

Synonyms : p-Bromothioanisole, 4-Bromophenyl methyl sulfide, 1-Bromo-4-(methylsulfanyl)benzene[2]

The chemical structure can be represented by the following SMILES string: CSc1ccc(Br)cc1.[5][6]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. It typically appears as a white to light yellow solid or a low melting crystalline mass.[1][7]

| Property | Value | Source |

| Molecular Formula | C₇H₇BrS | [1][2] |

| Molar Mass | 203.1 g/mol | [1] |

| Melting Point | 38-40 °C (lit.) | [1][5][7] |

| Boiling Point | 128-130 °C at 10 mmHg (lit.) | [1][5][7] |

| Density | 1.5027 (estimate) | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Vapor Pressure | 0.0537 mmHg at 25 °C | [1] |

| Appearance | Low Melting Crystalline Mass, Crystals, Crystalline Powder or Chunks | [1] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and a representative subsequent reaction.

3.1. Synthesis of this compound via Bromination of Thioanisole (B89551)

A common and effective method for synthesizing this compound involves the electrophilic bromination of thioanisole using bromine in the presence of a Lewis acid catalyst.[3]

Materials:

-

Thioanisole (1.00 mole, 124.2 g)

-

Iron(II) chloride (0.002 mole, 0.32 g) or Boron trifluoride (0.001 mole, 0.068 g)[3][4]

-

Bromine (1.00 mole, 160.0 g)[3]

-

Water

-

Methanol[3]

-

A one-liter four-necked flask equipped with a stirrer, thermometer, dropping funnel, and Liebig condenser[3][8]

Procedure:

-

The one-liter, four-necked flask is charged with thioanisole (124.2 g, 1.00 mole) and a Lewis acid catalyst such as iron(II) chloride (0.32 g, 0.002 mole).[3][8]

-

With continuous stirring, bromine (160.0 g, 1.00 mole) is added dropwise to the flask over a period of 4 hours, while maintaining the reaction temperature at 50°C.[3][8]

-

After the addition of bromine is complete, the reaction is allowed to proceed for an additional hour at the same temperature.[3][8]

-

Upon completion, 50 g of water is added to the reaction mixture, and the organic layer is separated to yield crude this compound (approximately 203 g).[3] The purity of the crude product is typically around 90-91% as determined by gas chromatography.[3][8]

-

For purification, an alcoholic solvent such as methanol (B129727) is added to the crude product.[3] The mixture is then slowly cooled from 50°C to -5°C with stirring to induce crystallization.[3][8]

-

The resulting crystalline precipitate is collected by filtration, washed with cold methanol, and dried to afford highly pure this compound (yields can be around 76-79%). The purity of the final product can exceed 99.95%.[3][4]

3.2. Application in Heck Olefination

This compound is a useful substrate in palladium-catalyzed cross-coupling reactions, such as the Heck olefination, to form new carbon-carbon bonds.[9] This reaction allows for the synthesis of stilbene (B7821643) derivatives.[9]

General Reaction Scheme: this compound reacts with a styrene (B11656) derivative in the presence of a palladium catalyst and a base to yield a substituted stilbene.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the synthesis and purification workflow for this compound.

References

- 1. This compound [chembk.com]

- 2. This compound | C7H7BrS | CID 66037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US7041853B2 - Process for producing this compound - Google Patents [patents.google.com]

- 4. CN1186319C - Process for producing this compound - Google Patents [patents.google.com]

- 5. 4-溴茴香硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-ブロモチオアニソール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 104-95-0 [chemicalbook.com]

- 8. data.epo.org [data.epo.org]

- 9. Buy this compound | 104-95-0 [smolecule.com]

An In-depth Technical Guide to the Synthesis and Discovery of 4-Bromothioanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and discovery of 4-bromothioanisole, a key intermediate in the production of pharmaceuticals, agrochemicals, and functional materials.[1][2] This document details established synthetic routes, provides in-depth experimental protocols, and presents key quantitative data in a clear, comparative format.

Introduction and Discovery

This compound, also known as 1-bromo-4-(methylthio)benzene, is an organobromine compound with the chemical formula C₇H₇BrS.[3] While a singular "discovery" event is not prominently documented, its preparation and characterization have been described in scientific literature, with early methods including the reaction of p-dibromobenzene with a methanethiol (B179389) copper salt, as noted in a 1968 publication in the Journal of the American Chemical Society.[1][2] However, this method is often associated with low yields and the generation of copper-containing waste, posing environmental concerns.[2] A more common and industrially significant method, the bromination of thioanisole (B89551), was detailed in later publications, such as a 1997 article in the Journal of the American Chemical Society.[1][2]

Synthetic Methodologies

The primary and most industrially viable method for synthesizing this compound is the electrophilic bromination of thioanisole.[1][2][3] Alternative, less common methods have also been reported.

Electrophilic Bromination of Thioanisole

This method involves the direct reaction of thioanisole with bromine, typically in the presence of a Lewis acid catalyst.[1] The catalyst facilitates the polarization of the bromine molecule, making it a more potent electrophile for the substitution reaction on the aromatic ring. The methylthio group (-SCH₃) is an ortho-, para-directing group, leading to the formation of both 2-bromothioanisole (B35456) and the desired this compound.[1] A key challenge in this synthesis is the separation of these two isomers.[2]

A significant advancement in this process involves a purification step where an alcoholic solvent is added to the crude product mixture, followed by cooling to induce selective crystallization of the this compound, leaving the 2-bromo isomer in the solution.[1][2]

Key Reaction Parameters and Quantitative Data:

| Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Crude Purity (%) | Final Purity (%) | Yield (%) | Reference |

| Iron(II) chloride | None | 50 | 5 | 90.3 | >99.95 | 78.0 | [1][2] |

| Iron(II) chloride | None | 50 | 5 | 90.5 | >99.95 | 78.5 | [1][2] |

| Boron trifluoride | None | 50 | 5 | 90.5 | Not specified | Not specified | [1] |

| Aluminum chloride | Dichloromethane | 5 | 6 | 90.1 | Not specified | Not specified | [1][2] |

Experimental Protocol: Synthesis of this compound via Bromination of Thioanisole

This protocol is a composite of procedures described in patent literature.[1][2]

Materials:

-

Thioanisole (1.00 mole, 124.2 g)

-

Iron(II) chloride (0.002 mole, 0.32 g)

-

Bromine (1.00 mole, 160.0 g)

-

Water

Equipment:

-

One-liter four-necked flask

-

Stirrer

-

Thermometer

-

Dropping funnel

-

Liebig condenser

Procedure:

-

Reaction Setup: Charge the one-liter four-necked flask with 124.2 g (1.00 mole) of thioanisole and 0.32 g (0.002 mole) of iron(II) chloride.

-

Bromination: With stirring, add 160.0 g (1.00 mole) of bromine dropwise from the dropping funnel over 4 hours, maintaining the reaction temperature at 50°C.

-

Reaction Completion: After the addition is complete, continue to stir the mixture at 50°C for an additional hour.

-

Work-up: After the reaction is complete, add 50 g of water and separate the organic layer. This will yield the crude this compound.

-

Crystallization: To the crude product, add 200.0 g of methanol. Slowly cool the mixture from 50°C to -5°C with stirring to induce crystallization of the this compound.

-

Isolation and Drying: Collect the crystalline precipitate by filtration. Wash the crystals with methanol that has been cooled to -5°C and then dry to obtain the final product.

Logical Workflow for the Synthesis and Purification of this compound:

Caption: Workflow for the synthesis and purification of this compound.

Reaction of p-Dibromobenzene with Methanethiol Copper Salt

An earlier reported method for the synthesis of this compound involves the reaction of p-dibromobenzene with a copper salt of methanethiol.[1][2] This nucleophilic aromatic substitution reaction, however, is reported to have lower yields and presents environmental challenges due to the use of copper.[2]

Reaction Scheme for an Alternative Synthesis Route:

Caption: Alternative synthesis of this compound.

Physicochemical and Spectroscopic Data

Physical and Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrS | [3][4] |

| Molecular Weight | 203.10 g/mol | [4] |

| Appearance | White to beige low melting crystalline mass | [5][6] |

| Melting Point | 37.4-37.5 °C | [2] |

| Boiling Point | 128-130 °C/10 mmHg | [7] |

| IUPAC Name | 1-bromo-4-methylsulfanylbenzene | [3][4] |

Spectroscopic Data:

-

¹H NMR: Spectral data is available and can be accessed through chemical databases such as ChemicalBook.[8]

-

Mass Spectrometry: GC-MS data is available on PubChem.[4]

-

Infrared (IR) Spectroscopy: FTIR spectra are available on PubChem.[4]

Applications

This compound serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of a variety of compounds, including:

Its utility in the synthesis of these and other complex molecules makes it a valuable compound for the pharmaceutical and materials science industries.[1][2]

References

- 1. US7041853B2 - Process for producing this compound - Google Patents [patents.google.com]

- 2. data.epo.org [data.epo.org]

- 3. Buy this compound | 104-95-0 [smolecule.com]

- 4. This compound | C7H7BrS | CID 66037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 104-95-0 [chemicalbook.com]

- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 4-ブロモチオアニソール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound(104-95-0) 1H NMR [m.chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of 4-Bromothioanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromothioanisole (CAS No. 104-95-0), a key intermediate in pharmaceutical and agrochemical synthesis. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.39 | Doublet | 8.4 | 2H | Ar-H (ortho to SMe) |

| 7.12 | Doublet | 8.4 | 2H | Ar-H (ortho to Br) |

| 2.46 | Singlet | - | 3H | -SCH₃ |

Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 137.7 | Ar-C (C-S) |

| 131.8 | Ar-C (CH, ortho to Br) |

| 128.2 | Ar-C (CH, ortho to SMe) |

| 118.6 | Ar-C (C-Br) |

| 16.0 | -SCH₃ |

Solvent: CDCl₃, Instrument Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are summarized below.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1580, 1480 | Strong | Aromatic C=C skeletal vibrations |

| ~1090 | Strong | C-S stretch |

| ~810 | Strong | para-disubstituted C-H out-of-plane bend |

| ~500-600 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass spectral data for this compound are presented below.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 204 | High | [M+2]⁺• (presence of ⁸¹Br isotope) |

| 202 | High | [M]⁺• (presence of ⁷⁹Br isotope) |

| 189/187 | Medium | [M - CH₃]⁺ |

| 108 | Medium | [M - Br - CH₃]⁺ or [C₆H₄S]⁺• |

| 77 | Low | [C₆H₅]⁺ |

Ionization Mode: Electron Ionization (EI)[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

¹H and ¹³C NMR Spectroscopy

A sample of this compound (10-20 mg for ¹H, 50-100 mg for ¹³C) is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[3][4] The solution is transferred to a 5 mm NMR tube. Spectra are acquired on a 400 MHz NMR spectrometer.[5] For ¹³C NMR, proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples like this compound, the KBr pellet method is commonly used.[6] A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[6] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6] The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. Alternatively, a thin solid film can be prepared by dissolving a small amount of the solid in a volatile solvent (e.g., methylene (B1212753) chloride), applying a drop of the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[1][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[8] The sample is injected into a gas chromatograph equipped with a capillary column (e.g., a 5% phenyl polymethylsiloxane column).[9] The GC oven temperature is programmed to ensure separation of the analyte from any impurities. The eluent from the GC column is introduced into a mass spectrometer, typically operated in electron ionization (EI) mode at 70 eV.[9][10] The mass spectrum is recorded across a suitable mass range (e.g., m/z 40-600).[9]

Visualization of Synthetic Utility

This compound is a versatile building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications.[11][12] Its utility stems from the presence of two reactive sites: the bromo-substituent, which can participate in various cross-coupling reactions, and the methylthio group, which can be further functionalized. A common application is its use in Heck olefination reactions to form stilbenes.[12]

Caption: Synthetic pathway illustrating the use of this compound in Heck olefination.

The diagram above illustrates a typical synthetic application of this compound in a Heck olefination reaction with styrene to produce a stilbene (B7821643) derivative. Stilbenes are important precursors for various pharmaceuticals and agrochemicals.

Caption: General workflow for spectroscopic analysis of this compound.

This workflow diagram outlines the general steps involved in the spectroscopic characterization of this compound, from sample preparation to data acquisition and analysis, culminating in structural elucidation.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. This compound | C7H7BrS | CID 66037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - IN [thermofisher.com]

- 9. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tdi-bi.com [tdi-bi.com]

- 11. nbinno.com [nbinno.com]

- 12. Buy this compound | 104-95-0 [smolecule.com]

4-Bromothioanisole NMR spectral analysis

An In-depth Technical Guide to the NMR Spectral Analysis of 4-Bromothioanisole

For researchers, scientists, and professionals in drug development, a thorough understanding of analytical techniques for molecular characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. This guide provides a detailed technical overview of the ¹H and ¹³C NMR spectral analysis of this compound, a common building block in organic synthesis.

This compound (1-bromo-4-(methylthio)benzene) possesses a simple, substituted aromatic structure, which gives rise to a characteristic NMR spectrum. The para-substitution pattern results in a symmetrical molecule, simplifying the spectral interpretation. The key proton and carbon environments are labeled on the molecular structure below.

Caption: Figure 1: Structure of this compound with NMR Labeling.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data

| Protons (Label) | Chemical Shift (δ) ppm | Multiplicity | Integration |

| H₂/H₆ | 7.38 | Doublet (d) | 2H |

| H₃/H₅ | 7.10 | Doublet (d) | 2H |

| H₇ (-SCH₃) | 2.45 | Singlet (s) | 3H |

| Note: Data obtained from a 400 MHz spectrometer.[1] |

Table 2: ¹³C NMR Spectral Data

| Carbon (Label) | Chemical Shift (δ) ppm |

| C₁ | 138.1 |

| C₂/C₆ | 132.2 |

| C₃/C₅ | 127.9 |

| C₄ | 119.5 |

| C₇ (-SCH₃) | 15.7 |

| Note: Data obtained from a 101 MHz spectrometer. The presence of the spectrum is noted in supporting information from the Royal Society of Chemistry.[1] |

Experimental Protocols

A generalized protocol for acquiring NMR spectra of small organic molecules like this compound is as follows.[2]

Sample Preparation

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, typically CDCl₃, inside a clean vial.

-

Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

The final height of the solution in the NMR tube should be approximately 4-5 cm.

NMR Data Acquisition

-

The NMR spectrometer is typically a 400 MHz or higher field instrument.

-

For ¹H NMR, the spectral width is set to approximately 0-12 ppm. A sufficient number of scans (e.g., 8 or 16) are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a broader spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is employed to simplify the spectrum and improve sensitivity.

-

The residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) is used as an internal reference.

Visualization of Experimental Workflow

The process of NMR spectral analysis follows a logical progression from sample preparation to final structure elucidation.

Caption: Figure 2: A generalized workflow for NMR spectral analysis.

Spectral Interpretation

-

¹H NMR Spectrum : The aromatic region displays a classic AA'BB' system, which is often simplified to two doublets at this resolution. The downfield doublet at 7.38 ppm corresponds to the protons (H₂/H₆) ortho to the electron-withdrawing bromine atom. The upfield doublet at 7.10 ppm is assigned to the protons (H₃/H₅) ortho to the electron-donating methylthio group. The methyl protons (-SCH₃) appear as a sharp singlet at 2.45 ppm, integrating to three protons.[1]

-

¹³C NMR Spectrum : The spectrum shows five distinct signals, consistent with the molecular symmetry. The quaternary carbon attached to the sulfur (C₁) is found at 138.1 ppm. The carbon atom bonded to the bromine (C₄) is shifted upfield to 119.5 ppm. The two sets of aromatic CH carbons (C₂/C₆ and C₃/C₅) appear at 132.2 and 127.9 ppm, respectively. The methyl carbon (C₇) gives a characteristic upfield signal at 15.7 ppm.

This comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides unambiguous evidence for its chemical structure, showcasing the power of NMR spectroscopy in modern chemical research and development.

References

In-Depth Technical Guide to the Mass Spectrum of 4-Bromothioanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrum of 4-bromothioanisole (C₇H₇BrS). It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize mass spectrometry for molecular characterization. This document outlines the principal fragmentation pathways, presents the mass spectral data in a clear tabular format, details a standard experimental protocol for data acquisition, and visualizes the fragmentation logic for enhanced understanding.

Data Presentation: Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that provide structural information. The presence of a bromine atom is readily identified by the isotopic pattern of bromine-containing fragments, which exhibit two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The quantitative data from the mass spectrum is summarized in the table below. The mass-to-charge ratio (m/z) and the relative intensity of the most significant peaks are presented.

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Formula |

| 202/204 | 100 | [M]⁺• (Molecular Ion) | [C₇H₇BrS]⁺• |

| 187/189 | 60 | [M - CH₃]⁺ | [C₆H₄BrS]⁺ |

| 123 | 35 | [M - Br]⁺ | [C₇H₇S]⁺ |

| 108 | 25 | [C₆H₄S]⁺• | [C₆H₄S]⁺• |

| 77 | 15 | [C₆H₅]⁺ | [C₆H₅]⁺ |

| 45 | 20 | [CH₃S]⁺ | [CH₃S]⁺ |

Experimental Protocol

The following section details a standard methodology for acquiring the electron ionization mass spectrum of a solid aromatic compound like this compound.

Objective: To obtain a reproducible electron ionization mass spectrum of this compound for structural elucidation and identification.

Instrumentation:

-

A high-resolution mass spectrometer equipped with an electron ionization (EI) source.

-

A direct insertion probe for solid sample introduction.

-

A quadrupole or time-of-flight (TOF) mass analyzer.

-

A data acquisition and processing system.

Materials:

-

This compound, 97% purity or higher.

-

Methanol or other suitable solvent for sample preparation (optional, for solution-based sample loading).

-

Capillary tubes for sample loading.

Procedure:

-

Sample Preparation:

-

A small amount of solid this compound (approximately 1-2 mg) is loaded into a clean capillary tube.

-

Alternatively, a dilute solution of the sample can be prepared in a volatile solvent, and a small aliquot is deposited onto the probe tip, followed by solvent evaporation.

-

-

Instrument Setup:

-

The mass spectrometer is tuned and calibrated according to the manufacturer's specifications, typically using a standard calibrant such as perfluorotributylamine (B110022) (PFTBA).

-

The ion source is operated in electron ionization (EI) mode.

-

The electron energy is set to a standard value of 70 eV to induce fragmentation and generate a library-comparable spectrum.

-

The ion source temperature is maintained at approximately 200-250 °C to ensure sample volatilization.

-

-

Sample Introduction:

-

The direct insertion probe containing the sample is introduced into the mass spectrometer's vacuum system through a vacuum interlock.

-

The probe is gradually heated to volatilize the sample into the ion source. The heating rate can be adjusted to obtain a steady ion current.

-

-

Data Acquisition:

-

Mass spectra are acquired over a mass range of m/z 40-300 to encompass the molecular ion and all significant fragment ions.

-

The data system records the mass-to-charge ratio (m/z) and the relative abundance of each ion.

-

-

Data Analysis:

-

The acquired mass spectrum is processed to identify the molecular ion peak and major fragment ions.

-

The isotopic pattern of bromine-containing ions is examined to confirm the presence of bromine.

-

The fragmentation pattern is interpreted to deduce the structure of the molecule.

-

The obtained spectrum can be compared with reference spectra from databases such as the NIST Mass Spectral Library for confirmation.

-

Visualization of Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows logical pathways originating from the molecular ion. The primary fragmentation events and their relationships are depicted in the following diagram generated using the DOT language.

An In-depth Technical Guide to the Infrared Spectrum of 4-Bromothioanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the characteristic infrared (IR) spectrum of 4-Bromothioanisole. It includes a summary of expected absorption peaks, comprehensive experimental protocols for obtaining the spectrum, and a logical workflow for spectral analysis, designed to assist researchers in the identification and characterization of this compound.

Core Data: Characteristic IR Absorption Peaks

The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The molecule consists of a para-substituted benzene (B151609) ring, a methyl group, a thioether linkage, and a bromine atom. The expected characteristic peaks are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100–3000 | Medium to Weak | C-H Stretch | Aromatic Ring (=C-H) |

| 2975–2845 | Medium to Weak | C-H Stretch | Methyl Group (-CH₃) |

| ~1585 and ~1475 | Medium to Strong | C=C Stretch | Aromatic Ring |

| 1400–1000 | Medium | C-H Bending | Methyl Group (-CH₃) |

| ~1090 | Medium | In-plane C-H Bending | Aromatic Ring |

| 860–800 | Strong | Out-of-plane C-H Bending | para-disubstituted Benzene |

| 700–600 | Variable | C-S Stretch | Thioether (Ar-S-CH₃) |

| 690–515 | Medium to Strong | C-Br Stretch | Aryl Halide (Ar-Br) |

Table 1: Summary of characteristic IR absorption peaks for this compound.

Experimental Protocols

To obtain a high-quality infrared spectrum of this compound, which is a solid at room temperature, two primary methods are recommended: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR) spectroscopy.

Method 1: Potassium Bromide (KBr) Pellet Technique

This traditional method involves dispersing the solid sample in a solid matrix that is transparent to infrared radiation.

Materials:

-

This compound

-

Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried

-

Agate mortar and pestle

-

Pellet press with a die

-

FTIR spectrometer

Procedure:

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.

-

Grinding: Add the KBr to the agate mortar and grind it to a fine powder. Add the this compound to the mortar and continue to grind the mixture for 1-2 minutes to ensure it is homogeneous and has a fine, consistent particle size.

-

Pellet Formation: Transfer the mixture to the pellet die. Place the die into a hydraulic press.

-

Pressing: Apply a pressure of 8-10 tons for several minutes. This will cause the KBr mixture to fuse into a transparent or translucent pellet.

-

Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background Collection: Collect a background spectrum of the empty sample compartment.

-

Sample Analysis: Acquire the infrared spectrum of the sample pellet, typically over the range of 4000 to 400 cm⁻¹.

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR is a modern and rapid method that requires minimal sample preparation.[1][2]

Materials:

-

This compound

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Spatula

Procedure:

-

Background Collection: With the ATR crystal clean, collect a background spectrum. This will account for any ambient atmospheric absorptions (e.g., CO₂ and water vapor) and the absorbance of the ATR crystal itself.

-

Sample Application: Place a small amount of this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the pressure clamp of the ATR accessory to press the sample firmly against the crystal. Good contact between the sample and the crystal is crucial for obtaining a high-quality spectrum.

-

Spectral Acquisition: Acquire the infrared spectrum of the sample, typically over the range of 4000 to 400 cm⁻¹.

-

Cleaning: After the measurement, clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft tissue.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for identifying and characterizing a compound like this compound using FTIR spectroscopy.

Caption: Logical workflow for compound identification using FTIR spectroscopy.

References

An In-depth Technical Guide to the Safe Handling and Application of 4-Bromothioanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, detailed handling procedures, and experimental protocols for 4-Bromothioanisole (CAS No. 104-95-0). The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical safely and effectively in a laboratory setting.

Chemical and Physical Properties

This compound, also known as 4-bromophenyl methyl sulfide, is a valuable reagent in organic synthesis, particularly in the construction of more complex molecules.[1] It is a solid at room temperature with a characteristic stench.[2][3]

| Property | Value | Source |

| Molecular Formula | C₇H₇BrS | [2] |

| Molecular Weight | 203.10 g/mol | |

| Appearance | White to beige solid or low melting crystalline mass | [3][4] |

| Melting Point | 38-40 °C | [4] |

| Boiling Point | 128-130 °C at 10 mmHg | [4] |

| Flash Point | > 110 °C (> 230 °F) | [3] |

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and ethanol; limited solubility in water. | [1] |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][5] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2][5] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[2][5] |

Safety Precautions and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is essential when working with this compound.

| Precaution | Description |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood.[6] Ensure eyewash stations and safety showers are readily accessible.[2] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[7] |

| Skin Protection | Wear chemical-resistant gloves (e.g., impervious gloves).[2] A lab coat, long pants, and closed-toe shoes are mandatory. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[2] |

| Handling | Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][7] Wash hands and any exposed skin thoroughly after handling.[2][7] Do not eat, drink, or smoke when using this product.[7] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] Store locked up.[7] Incompatible with strong oxidizing agents.[2] |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[2][7] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2][7] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[3][6] |

Experimental Protocols

This compound is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions to form carbon-carbon bonds.

Synthesis of this compound

This protocol describes the bromination of thioanisole (B89551) to produce this compound.[1][8][9]

Materials:

-

Thioanisole

-

Bromine

-

Iron(II) chloride (catalyst)

-

Water

-

Methanol (B129727) (for crystallization)

-

Four-necked flask equipped with a stirrer, thermometer, dropping funnel, and Liebig condenser.

Procedure:

-

Charge the four-necked flask with thioanisole (1.00 mole) and iron(II) chloride (0.002 mole).[1]

-

With stirring, add bromine (1.0 mole) dropwise over 4 hours, maintaining the reaction temperature at 50 °C.[1]

-

After the addition is complete, allow the reaction to proceed for an additional hour.[1]

-

Upon completion, add 50 g of water and separate the organic layer to obtain crude this compound.[1]

-

To the crude product, add methanol and slowly cool the mixture from 50 °C to -5 °C with stirring to induce crystallization.[1]

-

Collect the crystalline precipitate by filtration, wash with cold methanol, and dry to obtain pure this compound.[1]

Suzuki-Miyaura Cross-Coupling Reaction

This generalized protocol outlines the use of this compound as an aryl halide in a Suzuki-Miyaura coupling reaction.

Materials:

-

This compound (1 equiv.)

-

Arylboronic acid (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, CsF)

-

Solvent (e.g., Toluene/Dioxane, THF)

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.[10]

-

Add the solvent and degas the mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (e.g., 4-12 hours).[10]

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).[11]

-

Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.[11]

-

Purify the crude product by a suitable method, such as flash column chromatography.[10]

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Heck Olefination Reaction

This compound can undergo Heck olefination with styrenes to yield stilbenes.[4]

Materials:

-

This compound (1.0 mmol)

-

Styrene (1.5 mmol)

-

Pd(OAc)₂ (1.0 mol%)

-

Ligand (e.g., tetrahydropyrimidinium salt, 2 mol%)

-

K₂CO₃ (2 mmol)

-

DMF/H₂O (1:1, 6 mL)

Procedure:

-

To a Schlenk tube, add Pd(OAc)₂, the ligand, this compound, styrene, and K₂CO₃.[12]

-

Add the DMF/H₂O solvent mixture.[12]

-

Heat the mixture at 80 °C for 4 hours.[12]

-

After the reaction is complete, cool the mixture.

-

Extract the product with ethyl acetate/hexane (1:5).[12]

-

Filter the organic layer through a pad of silica (B1680970) gel.

-

Concentrate the filtrate and purify by flash chromatography on silica gel to obtain the stilbene (B7821643) product.[12]

Role in Drug Discovery and Development

While this compound itself is not a therapeutic agent, it serves as a crucial building block in the synthesis of more complex molecules with potential biological activity.[1] Its ability to participate in carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck reactions makes it a valuable tool for medicinal chemists.[10] These reactions are fundamental in creating libraries of compounds for drug screening and in the synthesis of active pharmaceutical ingredients.

The general workflow for utilizing a building block like this compound in a drug discovery program is outlined below.

Caption: A simplified workflow for drug discovery utilizing a chemical building block.

Although no specific signaling pathways involving this compound have been identified in the reviewed literature, its derivatives, such as those containing a thiazole (B1198619) moiety, have been investigated for their antitumor activity.[13] Thiazole derivatives are known to interact with various biological targets and signaling pathways. For instance, a common target in cancer therapy is the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. The diagram below illustrates a simplified representation of this pathway, which could be a potential area of investigation for novel compounds synthesized using this compound as a starting material.

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target in drug discovery.

Conclusion

This compound is a chemical with significant utility in synthetic chemistry, particularly in the fields of pharmaceutical and materials science. Its hazardous nature necessitates strict adherence to safety and handling protocols. This guide provides a comprehensive overview of its properties, safety measures, and common experimental applications to support its safe and effective use in research and development. While its direct biological activity is not well-documented, its role as a versatile building block ensures its continued importance in the discovery of new molecules with potential therapeutic applications.

References

- 1. US7041853B2 - Process for producing this compound - Google Patents [patents.google.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound | 104-95-0 [chemicalbook.com]

- 5. This compound | C7H7BrS | CID 66037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. targetmol.com [targetmol.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. data.epo.org [data.epo.org]

- 9. CN1186319C - Process for producing this compound - Google Patents [patents.google.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Bromothioanisole material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety Data Sheet for 4-Bromothioanisole

This technical guide provides a comprehensive overview of the safety, handling, and toxicological information for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the compound's properties and associated hazards.

Chemical Identification

This compound is an organosulfur compound used in laboratory settings for chemical synthesis.[1][2] It is also identified as a urinary metabolite of bromobenzene (B47551) in rats.[2]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4-Bromophenyl methyl sulfide, 1-Bromo-4-(methylthio)benzene, p-Bromothioanisole[1][3][4] |

| CAS Number | 104-95-0[1][3] |

| EC Number | 203-255-8[4] |

| Molecular Formula | C₇H₇BrS[3][5] |

| Molecular Weight | 203.10 g/mol [4] |

| Chemical Structure | BrC₆H₄SCH₃ |

Physical and Chemical Properties

The physical and chemical properties of this compound are essential for its proper handling and storage in a laboratory setting. It is described as a white to beige low melting crystalline mass or solid with a characteristic stench.[2][3][5]

| Property | Value |

| Appearance | White to beige solid or low melting crystalline mass[2][3][5] |

| Odor | Stench[1][3] |

| Melting Point | 38-40 °C[2][5] |

| Boiling Point | 128-130 °C at 10 mmHg[2][5] |

| Flash Point | > 110 °C (> 230 °F)[3][5] |

| Density | 1.5027 (estimate)[5] |

| Vapor Pressure | 0.0537 mmHg at 25°C[5] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the OSHA Hazard Communication Standard.[1] The primary hazards are related to irritation and acute oral toxicity.[1][3][6]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][6][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3][6] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][3][6] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[1][3][6] |

GHS Pictogram:

-

GHS07 (Exclamation Mark)[7]

Signal Word:

Precautionary Statements:

Caption: Logical flow from hazard identification to first aid response.

Toxicological Information

Note on Signaling Pathways: The provided Material Safety Data Sheets do not contain information regarding specific biological signaling pathways affected by this compound. This level of mechanistic detail is beyond the scope of standard regulatory safety documentation.

First-Aid Measures

Immediate first-aid measures are critical upon exposure.[1][3]

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms persist, call a physician. If not breathing, give artificial respiration.[1][3] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1][3] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1][3] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately.[3][9] |

Handling, Storage, and Personal Protection

Proper handling and storage procedures are essential to minimize exposure risks.

Handling:

-

Wear personal protective equipment (PPE).[1]

-

Ensure adequate ventilation.[1]

-

Avoid contact with skin, eyes, or clothing.[1]

-

Avoid ingestion and inhalation.[1]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3]

-

Store locked up.[6]

-

Incompatible materials include strong oxidizing agents and strong acids.[1][10]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

-

Skin Protection: Wear impervious gloves and protective clothing.[1]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1]

Caption: Decision workflow for selecting appropriate PPE.

Stability and Reactivity

-

Reactivity: No specific reactivity hazards are identified.

-

Chemical Stability: Stable under normal conditions.[1]

-

Conditions to Avoid: Incompatible products, excess heat, and dust formation.[1]

-

Incompatible Materials: Strong oxidizing agents, strong acids.[1][10]

-

Hazardous Decomposition Products: Under combustion, it may produce carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides, and hydrogen bromide.[1][3]

Experimental Protocols

The hazard classifications are determined by standardized experimental protocols. While the specific reports for this compound are not provided in the MSDS, the methodologies follow established guidelines.

Representative Protocol for Skin Irritation (GHS Category 2):

This protocol is based on OECD Test Guideline 404 for Acute Dermal Irritation/Corrosion.

-

Objective: To determine the potential of a substance to cause reversible inflammatory changes to the skin.[11]

-

Test System: Healthy young adult albino rabbits are typically used.

-

Procedure:

-

A small area (approx. 6 cm²) of the animal's dorsal skin is clipped free of fur.

-

0.5 g of the test substance (if solid) is applied to a small patch of gauze.

-

The patch is applied to the prepared skin and held in place with a semi-occlusive dressing for a 4-hour exposure period.[11][12]

-

After 4 hours, the patch is removed, and the skin is cleansed to remove any residual test substance.

-

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[11]

-

Classification: A substance is classified as a Category 2 irritant if it produces a mean score of ≥2.3 and ≤4.0 for erythema or edema in at least 2 of 3 tested animals, or if inflammation persists to the end of the 14-day observation period.[11][13]

Representative Protocol for Flash Point Determination (Closed-Cup Method):

This protocol is based on standard methods like ASTM D93 (Pensky-Martens Closed Cup Method).[14][15]

-

Objective: To determine the lowest temperature at which the vapors of a liquid will ignite when an ignition source is introduced.[16][17]

-

Apparatus: A Pensky-Martens closed-cup tester, which consists of a covered sample cup with a port for an ignition source and a stirring mechanism.[14]

-

Procedure:

-

The sample is placed into the test cup.

-

The lid is secured, enclosing the sample.

-

The sample is heated at a slow, constant rate while being stirred.[14]

-

At regular temperature intervals, the ignition source (a small flame) is introduced into the vapor space above the liquid through the port in the lid.[14][17]

-

-

Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite with a distinct flash inside the cup.[15] For this compound, this temperature is reported to be above 110 °C.[3]

Synthesis Workflow

A patented process describes a method for producing high-purity this compound.[18] The following diagram illustrates a simplified workflow based on this process.

Caption: Simplified workflow for the synthesis of this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | 104-95-0 [chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound | C7H7BrS | CID 66037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound 97 104-95-0 [sigmaaldrich.com]

- 8. This compound | 104-95-0 | TCI EUROPE N.V. [tcichemicals.com]

- 9. media.hiscoinc.com [media.hiscoinc.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. schc.org [schc.org]

- 12. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. chemsafetypro.com [chemsafetypro.com]

- 14. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 15. scimed.co.uk [scimed.co.uk]

- 16. filab.fr [filab.fr]

- 17. Flash Point Analysis for open cup flash point and closed cup flash point testing [aroscientific.com]

- 18. CN1186319C - Process for producing this compound - Google Patents [patents.google.com]

IUPAC name for 4-Bromothioanisole

An In-depth Technical Guide to 1-Bromo-4-(methylsulfanyl)benzene (4-Bromothioanisole)

This technical guide provides a comprehensive overview of 1-bromo-4-(methylsulfanyl)benzene, commonly known as this compound. It is intended for researchers, scientists, and professionals in drug development and materials science. This document covers its chemical properties, synthesis, applications, and safety protocols, presenting data in a structured and accessible format.

The IUPAC name for this compound is 1-bromo-4-(methylsulfanyl)benzene[1]. It is also known by several synonyms, including 4-Bromophenyl methyl sulfide (B99878), p-Bromothioanisole, and 1-Bromo-4-(methylthio)benzene[2][3]. This organosulfur compound is a versatile intermediate in various chemical syntheses.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 104-95-0 | [1] |

| Molecular Formula | C₇H₇BrS | [1][4] |

| Molecular Weight | 203.10 g/mol | [1] |

| Appearance | White to beige or pale yellow low melting crystalline mass, crystals, or powder.[4][5][6] | [4][5][6] |

| Melting Point | 38-40 °C (lit.) | [4][5] |

| Boiling Point | 128-130 °C at 10 mmHg (lit.) | [4][5] |

| Density | 1.5027 g/cm³ (estimate) | [4] |

| Flash Point | >113 °C (>230 °F) | [4] |

| InChI Key | YEUYZNNBXLMFCW-UHFFFAOYSA-N | [1] |

| SMILES | CSc1ccc(Br)cc1 | [6] |

Synthesis of this compound

This compound is typically synthesized via the bromination of thioanisole (B89551).[7][8] The reaction is often carried out in the presence of a Lewis acid catalyst, such as iron(II) chloride, aluminum chloride, or boron trifluoride, to facilitate the electrophilic aromatic substitution.[8]

Experimental Protocol: Bromination of Thioanisole

The following protocol is a representative example of the synthesis of this compound.

Materials:

-

Thioanisole (1.00 mol, 124.2 g)

-

Bromine (1.0 mol, 160 g)

-

Boron trifluoride (0.001 mol, 0.068 g) (or another suitable Lewis acid)

-

Water

Procedure:

-

In a 1-liter four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a Liebig condenser, add thioanisole (124.2 g) and boron trifluoride (0.068 g).[9]

-

Heat the mixture to 50 °C with stirring.

-

Slowly add bromine (160 g) dropwise over 4 hours, maintaining the temperature at 50 °C.

-

After the addition is complete, continue the reaction for an additional hour.[9]

-

Upon completion, add 50 g of water to the reaction mixture and separate the organic layer to obtain crude this compound.[9][10] The purity of the crude product is typically around 90%.[8][10]

-

For purification, add methanol (200.0 g) to the crude product.[8][10]

-

Slowly cool the mixture from 50 °C to -5 °C with stirring to induce crystallization.[8][10]

-

Collect the crystalline precipitate by filtration.

-

Wash the crystals with methanol cooled to -5 °C and dry to obtain high-purity this compound (purity ≥99.95%).[10] The yield based on thioanisole can be as high as 78%.[8]

Applications in Research and Development

This compound is a valuable building block in organic synthesis, with applications in pharmaceuticals, agrochemicals, and materials science.[7][8][11]

Pharmaceutical and Agrochemical Synthesis

This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and advanced crop protection chemicals.[11][12] Its utility lies in its ability to introduce a bromophenyl methyl sulfide moiety into more complex molecular structures. It has been used in the synthesis of various mercaptobiphenyl derivatives.[5]

Organic Synthesis Reactions

This compound participates in a variety of chemical reactions, making it a versatile reagent in organic chemistry.

-

Heck Olefination: It undergoes Heck coupling reactions with styrenes to produce stilbenes, which are important intermediates in organic synthesis.[5][7]

-

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, allowing for the synthesis of a wide range of derivatives.[7]

-

Cross-Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, to form carbon-carbon and carbon-heteroatom bonds.[12]

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

Hazard Identification

-

GHS Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] It can also cause skin irritation (Skin Irritation 2), serious eye irritation (Eye Irritation 2), and may cause respiratory irritation (STOT SE 3).[1][13]

-

Signal Word: Warning[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][14]